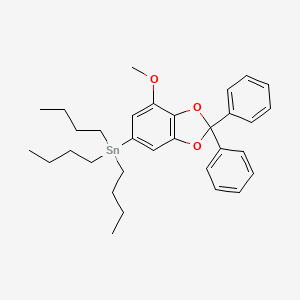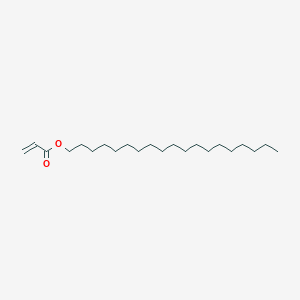
Cytidine, N-benzoyl-4'-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, N-benzoyl-4’-thio-: is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom, and the cytidine base is benzoylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cytidine, N-benzoyl-4’-thio- typically involves the benzoylation of cytidine. One method includes reacting D-cytidine with benzoic anhydride in an organic solvent. The reaction mixture is then filtered to obtain the crude product, which undergoes further purification . Another method involves the use of trimethylchlorosilane and benzoyl chloride for the benzoylation process, followed by deprotection under ammoniacal conditions .
Industrial Production Methods: The industrial production of Cytidine, N-benzoyl-4’-thio- follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer steps and uses environmentally friendly reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Cytidine, N-benzoyl-4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl group, reverting to the parent nucleoside.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzoylated cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cytidine, N-benzoyl-4’-thio- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the thio group enhances the stability of the nucleoside, making it more resistant to enzymatic degradation. This stability allows it to interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4’-Thioadenosine:
4’-Thiouridine: Used in RNA studies and has shown increased stability compared to natural uridine.
4’-Thioarabinofuranosylcytosine: A modified nucleoside with applications in chemotherapy.
Uniqueness: Cytidine, N-benzoyl-4’-thio- is unique due to its benzoyl group, which enhances its lipophilicity and cellular uptake. This modification allows for more efficient delivery to target cells and tissues, making it a valuable compound in therapeutic applications .
Properties
CAS No. |
159981-07-4 |
|---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5S/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 |
InChI Key |
JMGKANANWDPXRP-BPGGGUHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)






